3-(Adamantan-1-yl)-1-(2-methoxyethyl)-1-[(pyridin-4-yl)methyl]urea 3-(Adamantan-1-yl)-1-(2-methoxyethyl)-1-[(pyridin-4-yl)methyl]urea
Brand Name: Vulcanchem
CAS No.: 1396859-19-0
VCID: VC6408355
InChI: InChI=1S/C20H29N3O2/c1-25-7-6-23(14-15-2-4-21-5-3-15)19(24)22-20-11-16-8-17(12-20)10-18(9-16)13-20/h2-5,16-18H,6-14H2,1H3,(H,22,24)
SMILES: COCCN(CC1=CC=NC=C1)C(=O)NC23CC4CC(C2)CC(C4)C3
Molecular Formula: C20H29N3O2
Molecular Weight: 343.471

3-(Adamantan-1-yl)-1-(2-methoxyethyl)-1-[(pyridin-4-yl)methyl]urea

CAS No.: 1396859-19-0

Cat. No.: VC6408355

Molecular Formula: C20H29N3O2

Molecular Weight: 343.471

* For research use only. Not for human or veterinary use.

3-(Adamantan-1-yl)-1-(2-methoxyethyl)-1-[(pyridin-4-yl)methyl]urea - 1396859-19-0

Specification

CAS No. 1396859-19-0
Molecular Formula C20H29N3O2
Molecular Weight 343.471
IUPAC Name 3-(1-adamantyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea
Standard InChI InChI=1S/C20H29N3O2/c1-25-7-6-23(14-15-2-4-21-5-3-15)19(24)22-20-11-16-8-17(12-20)10-18(9-16)13-20/h2-5,16-18H,6-14H2,1H3,(H,22,24)
Standard InChI Key ALHOJMNOZFXFHS-UHFFFAOYSA-N
SMILES COCCN(CC1=CC=NC=C1)C(=O)NC23CC4CC(C2)CC(C4)C3

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure integrates three distinct functional groups:

  • Adamantane moiety: A rigid, diamondoid hydrocarbon known for enhancing lipid solubility and metabolic stability in drug candidates .

  • 2-Methoxyethyl group: A flexible ether-containing chain that improves aqueous solubility and modulates pharmacokinetic properties.

  • Pyridin-4-ylmethyl group: An aromatic heterocycle providing hydrogen-bonding and π-π stacking capabilities for target engagement .

These groups converge at a urea backbone (-N-C(=O)-N-), a motif widely exploited in medicinal chemistry for its hydrogen-bond donor/acceptor properties .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.1396859-19-0
Molecular FormulaC<sub>20</sub>H<sub>29</sub>N<sub>3</sub>O<sub>2</sub>
Molecular Weight343.471 g/mol
SMILES NotationCOCCN(Cc1ccncc1)C(=O)NC12CC3CC(CC(C3)C1)C2

Synthetic Methodology

General Synthesis Strategy

The synthesis of 3-(Adamantan-1-yl)-1-(2-methoxyethyl)-1-[(pyridin-4-yl)methyl]urea follows a multi-step protocol common to disubstituted ureas :

  • Preparation of 1-(isocyanatomethyl)adamantane: Achieved via Curtius rearrangement of (adamantan-1-yl)acetyl azide or a one-step method using diphenylphosphoryl azide (DPPA) .

  • Stepwise nucleophilic addition: Reaction of the adamantane isocyanate with 2-methoxyethylamine and pyridin-4-ylmethylamine.

Optimized Reaction Conditions

Based on analogous syntheses :

  • Solvent: Anhydrous dimethylformamide (DMF)

  • Temperature: Room temperature (20–25°C)

  • Catalyst: Triethylamine (Et<sub>3</sub>N)

  • Yield: 70–92% (estimated from similar urea syntheses)

Table 2: Hypothetical Synthesis Protocol

StepReagentConditionsIntermediate
1(Adamantan-1-yl)acetic acid + DPPADMF, Et<sub>3</sub>N, 24 h1-(isocyanatomethyl)adamantane
22-MethoxyethylamineDMF, RT, 12 hMono-substituted urea
3Pyridin-4-ylmethylamineDMF, RT, 12 hTarget compound

Biological Activity and Mechanistic Insights

Soluble Epoxide Hydrolase (sEH) Inhibition

While direct evidence is lacking, structural analogs demonstrate potent sEH inhibition (IC<sub>50</sub> values < 10 nM) . The adamantane group enhances membrane permeability, while the urea core binds catalytic aspartate residues in sEH’s active site .

Physicochemical and Pharmacokinetic Properties

Calculated Properties

  • LogP: ~3.8 (predicted via Crippen’s method) – Indicates moderate lipophilicity.

  • Hydrogen Bond Donors/Acceptors: 2/4 – Favors blood-brain barrier penetration.

Metabolic Stability

Adamantane’s rigidity resists cytochrome P450 oxidation, potentially extending half-life compared to linear analogs .

Research Gaps and Future Directions

  • Target Validation: High-throughput screening against sEH and related enzymes.

  • ADMET Profiling: In vitro assays for cytochrome inhibition, hepatotoxicity, and plasma stability.

  • Crystallographic Studies: X-ray diffraction to elucidate binding modes.

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